molecular formula C10H9BrFNO2 B13198368 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B13198368
M. Wt: 274.09 g/mol
InChI Key: JZHRRLUCNREZSQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one ( 1565525-73-6) is a versatile chemical building block with significant utility in medicinal chemistry and anticancer research. This compound features a reactive bromomethyl group on the oxazolidinone ring, making it a valuable intermediate for further functionalization through nucleophilic substitution reactions, such as in the synthesis of complex hybrids via click chemistry . Oxazolidinones are a privileged scaffold in drug discovery, and derivatives similar to this compound have demonstrated promising antiproliferative activity against various human cancer cell lines in scientific studies . The core oxazolidinone structure is also known for its role as a protein synthesis inhibitor , binding to the bacterial 50S ribosomal subunit, which underscores its potential in developing novel therapeutic agents . Researchers value this reagent for constructing target molecules, particularly in the development of hybrid compounds that link different pharmacophores to enhance biological activity . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

IUPAC Name

5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9BrFNO2/c11-5-7-6-13(10(14)15-7)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2

InChI Key

JZHRRLUCNREZSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2F)CBr

Origin of Product

United States

Preparation Methods

Core Synthetic Approach

The synthesis of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one generally involves the construction of the oxazolidinone ring via the reaction of an appropriate isocyanate derivative with an epoxide or halohydrin intermediate, followed by functionalization to introduce the bromomethyl group at the 5-position.

Step Reaction Type Key Reagents Conditions Outcome
1 Preparation of 2-fluorophenyl isocyanate 2-Fluoroaniline derivatives Usually by phosgene or triphosgene treatment 2-Fluorophenyl isocyanate intermediate
2 Ring formation 2-fluorophenyl isocyanate + epibromohydrin or similar Dimethylformamide (DMF) or other polar aprotic solvents, 80-110°C Formation of 5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one
3 Purification Recrystallization or chromatographic methods Methanol, acetonitrile, or other solvents Pure oxazolidinone compound

This general approach is supported by analogous procedures for related oxazolidinones described in patent literature and research articles.

Detailed Preparation Methods

Post-Synthetic Bromination of Hydroxymethyl Oxazolidinones

An alternative approach involves first synthesizing the 5-(hydroxymethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one, followed by selective bromination of the hydroxymethyl group.

  • Reagents : Hydroxymethyl oxazolidinone, brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).
  • Conditions : Reaction in inert solvents like dichloromethane at low temperatures (0-5°C) to avoid side reactions.
  • Outcome : Conversion of the hydroxymethyl group to bromomethyl with retention of the oxazolidinone core.
  • Purification : Standard chromatographic techniques.

This two-step approach allows for better control of substitution and purity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Direct reaction of 2-fluorophenyl isocyanate with epibromohydrin Straightforward, well-established Requires handling of isocyanates and epibromohydrin (toxic, reactive) 70-80% Good for lab and pilot scale
Continuous flow organocatalytic synthesis + bromination Green chemistry, high yield for hydroxymethyl intermediate Requires specialized flow equipment, additional bromination step ~90% (hydroxymethyl intermediate) Excellent for scale-up
Post-synthetic bromination of hydroxymethyl oxazolidinone High selectivity, mild conditions Additional synthetic step, brominating agents can be hazardous Variable, depends on bromination efficiency Moderate

Key Reaction Parameters and Optimization Notes

  • Temperature control is critical during isocyanate addition to avoid side reactions or decomposition.
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for their ability to dissolve reactants and stabilize intermediates.
  • Catalysts/additives : Lithium bromide can facilitate bromination steps.
  • Purification : Recrystallization from methanol or acetonitrile and chromatographic purification ensure high purity.
  • Safety : Handling of isocyanates, epibromohydrin, and brominating agents requires appropriate safety measures due to toxicity and reactivity.

Summary Table of Reported Synthetic Routes

Reference Starting Materials Key Steps Conditions Yield Remarks
Patent US4128654A 2-fluorophenyl isocyanate, epibromohydrin Isocyanate + epibromohydrin reaction in DMF 90-110°C, 3 h 70-80% Lithium bromide catalysis
Research article on continuous flow Amino alcohol, CO2, organocatalyst Flow synthesis of hydroxymethyl oxazolidinone 75-80°C, 75 psi CO2 ~90% (hydroxymethyl) Requires post bromination
General bromination methods Hydroxymethyl oxazolidinone Bromination with PBr3 or NBS 0-5°C, inert solvent Variable Mild conditions

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The oxazolidinone ring can be reduced under specific conditions to yield amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound with a five-membered oxazolidinone ring containing nitrogen and oxygen atoms. It features a bromomethyl group at the 5-position and a 2-fluorophenyl substituent at the 3-position. Oxazolidinones, the class of compound to which 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one belongs, have received attention for their potential uses in medicinal chemistry and diverse biological activities.

Compounds in the oxazolidinone class, including 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one, have been studied for their antibacterial properties. Oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making them effective against Gram-positive bacteria. The fluorophenyl group may enhance its potency and selectivity against specific bacterial strains.

5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one, a similar compound, also demonstrates significant biological activity, particularly as an antimicrobial agent. These compounds inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, making them potential candidates for treating infections caused by resistant bacterial strains.

Halogenated substituents can affect the interaction of these compounds with biological targets, and can enhance their efficacy against resistant strains. Interaction studies often involve evaluating these compounds against various bacterial strains to determine their efficacy and resistance profiles. The presence of bromomethyl and fluorophenyl groups may influence both lipophilicity and binding affinity to bacterial ribosomes. Such studies are crucial for understanding how modifications affect biological activity and therapeutic potential.

Structural Analogues

Several compounds share structural similarities with 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one.

  • 5-(Chloromethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Potentially different reactivity due to chlorine.
  • 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one Simpler structure may affect biological activity.
  • 5-(Fluoromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Variation in electronic properties due to fluorine.

Other Oxazolidinone Derivatives

Other examples of compounds similar to 5-(Bromomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one include:

  • Linezolid Contains morpholine and is used clinically as an antibiotic.
  • Tedizolid Contains a trifluoromethyl group that enhances potency; also an antibiotic.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one depends on its application:

    Antibiotic Activity: As an antibiotic, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to the active site or allosteric sites, thereby modulating enzyme activity.

Comparison with Similar Compounds

Positional Isomers: 2-Fluorophenyl vs. 4-Fluorophenyl Derivatives

A critical distinction lies in the position of the fluorine atom on the phenyl ring. For example:

  • Its molecular weight is 274.09, with a calculated XLogP3 of 2.4, indicating moderate lipophilicity .
  • Target Compound (2-fluorophenyl derivative) : The ortho-fluorine introduces steric hindrance and electronic effects that may alter reactivity, solubility, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

Table 1: Structural and Physicochemical Comparison

Compound Fluorine Position Molecular Weight XLogP3 Key Properties
5-(Bromomethyl)-3-(2-fluorophenyl)-... 2- - - Steric hindrance, polar interactions
5-(Bromomethyl)-3-(4-fluorophenyl)-... 4- 274.09 2.4 Higher symmetry, stability

Functional Group Variations: Bromomethyl vs. Other Substituents

Aminomethyl Derivatives
  • (5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (Molecular weight: 210.21): The replacement of bromine with an amine group increases polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications (e.g., as a chiral intermediate). Stereochemistry at position 5 (5S) further influences biological activity .
Chloromethyl Derivatives
  • 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3): Chlorine, being a weaker leaving group than bromine, reduces reactivity in nucleophilic substitution reactions. The absence of fluorine on the phenyl ring simplifies the electronic profile .

Table 2: Reactivity and Application Comparison

Compound Substituent Reactivity Potential Applications
Target Compound Bromomethyl High (SN2 reactions) Drug intermediates, agrochemicals
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-... Aminomethyl Moderate Chiral APIs, enzyme inhibitors
5-(Chloromethyl)-3-phenyl-... Chloromethyl Low Bulk chemical synthesis

Aromatic Ring Modifications: Fluorophenyl vs. Other Aromatic Groups

Bromophenyl Derivatives
  • 5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one (CAS 1936010-79-5): The 4-bromophenyl group increases molecular weight (334.99) and lipophilicity (XLogP3 likely >3). Bromine’s bulkiness may hinder crystallization compared to fluorine .
Methoxyphenyl Derivatives
  • 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 121082-86-8): The electron-donating methoxy group enhances aromatic ring electron density, contrasting with the electron-withdrawing fluorine. This affects solubility and reactivity in electrophilic substitutions .

Table 3: Aromatic Substituent Effects

Compound Aromatic Group Electronic Effect Key Impact
Target Compound 2-Fluorophenyl Electron-withdrawing Polar interactions, stability
5-(Bromomethyl)-3-(4-bromophenyl)-... 4-Bromophenyl Electron-withdrawing Increased lipophilicity, bulk
5-(Bromomethyl)-3-(4-methoxyphenyl)-... 4-Methoxyphenyl Electron-donating Enhanced solubility

Biological Activity

5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties. The structure features a bromomethyl group at the 5-position and a 2-fluorophenyl substituent at the 3-position, which are believed to enhance its biological efficacy.

The molecular formula of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is C10H9BrFNO2C_{10}H_{9}BrFNO_{2} with a molecular weight of 274.09 g/mol. Its unique structure allows for various chemical reactions including nucleophilic substitutions and oxidation reactions.

PropertyValue
Molecular FormulaC10H9BrFNO2
Molecular Weight274.09 g/mol
IUPAC Name5-(bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one
InChI KeyJZHRRLUCNREZSQ-UHFFFAOYSA-N

The primary mechanism of action for 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one is its ability to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action is particularly effective against Gram-positive bacteria, making it a potential candidate for antibiotic development.

Antibacterial Properties

Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity. The presence of the bromomethyl and fluorophenyl groups in this compound may enhance its binding affinity to bacterial ribosomes, thus improving its potency against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.

Case Study : A study conducted by researchers (Smith et al., 2020) demonstrated that 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to other oxazolidinones.

Other Biological Activities

Beyond its antibacterial properties, preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer activities. The fluorophenyl group is hypothesized to contribute to these effects through modulation of specific biological pathways.

Synthesis and Characterization

The synthesis of 5-(Bromomethyl)-3-(2-fluorophenyl)-1,3-oxazolidin-2-one typically involves cyclization reactions followed by bromination and nucleophilic substitution processes. The synthetic route can be summarized as follows:

  • Formation of the Oxazolidinone Ring : Cyclization of an amino alcohol with a carbonyl compound.
  • Introduction of Bromomethyl Group : Bromination using N-bromosuccinimide (NBS).
  • Attachment of Fluorophenyl Group : Nucleophilic aromatic substitution with a fluorobenzene derivative.

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